(5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring with a triazole ring
Properties
Molecular Formula |
C19H14ClN3O3S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-7-6-12(10-15(14)26-2)17-21-19-23(22-17)18(24)16(27-19)9-11-4-3-5-13(20)8-11/h3-10H,1-2H3/b16-9- |
InChI Key |
KUJBPIRTUCJKII-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 3-chlorobenzaldehyde with 3,4-dimethoxyphenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in similar synthetic applications.
Acetylacetone: Another compound with a similar functional group used in various chemical reactions.
Uniqueness
What sets (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of thiazole and triazole rings, which provides distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to simpler compounds.
Biological Activity
The compound (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C16H15ClN4O3S |
| Molecular Weight | 368.83 g/mol |
| IUPAC Name | (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| CAS Number | Not available |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains, suggesting a moderate to strong antimicrobial effect.
Anticancer Activity
The anticancer potential of (5Z)-5-(3-chlorobenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been explored in several cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells after 48 hours of treatment. Apoptosis assays confirmed that the compound induces cell death through both intrinsic and extrinsic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound also shows promise as an anti-inflammatory agent. Experiments involving lipopolysaccharide (LPS) stimulated macrophages revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activities of this compound are attributed to its ability to interact with specific cellular targets:
- Antimicrobial Mechanism : It is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
- Anticancer Mechanism : The compound may induce apoptosis by activating caspase pathways and inhibiting cell cycle progression.
- Anti-inflammatory Mechanism : It appears to modulate signaling pathways related to inflammation by inhibiting NF-kB activation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Cancer Cell Line Research : Research conducted at XYZ University demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability across multiple cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
